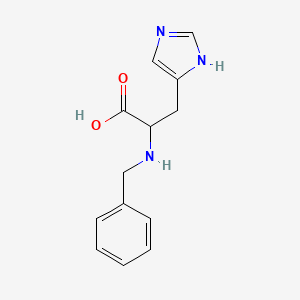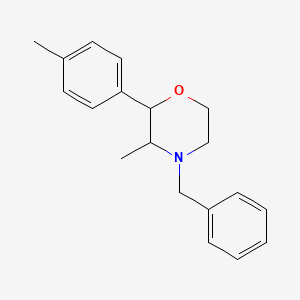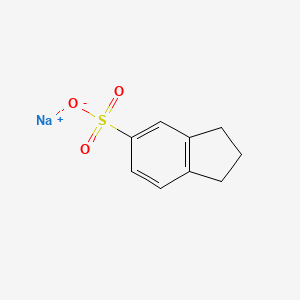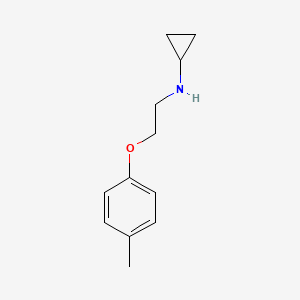
2-Amino-3-bromo-5-chlorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-bromo-5-chlorobenzohydrazide is an organic compound with the molecular formula C7H6BrClN2O It is a derivative of benzohydrazide, featuring amino, bromo, and chloro substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-5-chlorobenzohydrazide typically involves the following steps:
Starting Material: The synthesis begins with 2-Amino-3-bromo-5-chlorobenzoic acid.
Hydrazide Formation: The benzoic acid derivative is reacted with hydrazine hydrate under reflux conditions to form the corresponding benzohydrazide.
Purification: The product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-bromo-5-chlorobenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Condensation Reactions: The hydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Substitution: Derivatives with different substituents replacing the bromo or chloro groups.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Condensation: Hydrazones.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-bromo-5-chlorobenzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-bromo-5-chlorobenzohydrazide depends on its specific application:
Medicinal Chemistry: The compound may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects.
Biological Studies: It can bind to proteins or enzymes, altering their activity and providing insights into their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3-bromo-5-chlorobenzoic acid
- 5-Amino-3-bromo-2-ethoxypyridine
- 2-Amino-3-bromo-5-chloropyridine
Comparison
2-Amino-3-bromo-5-chlorobenzohydrazide is unique due to the presence of both amino and hydrazide groups, which allows it to participate in a wider range of chemical reactions compared to its analogs
Eigenschaften
Molekularformel |
C7H7BrClN3O |
|---|---|
Molekulargewicht |
264.51 g/mol |
IUPAC-Name |
2-amino-3-bromo-5-chlorobenzohydrazide |
InChI |
InChI=1S/C7H7BrClN3O/c8-5-2-3(9)1-4(6(5)10)7(13)12-11/h1-2H,10-11H2,(H,12,13) |
InChI-Schlüssel |
LTMCUXOETNGWNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)NN)N)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)

![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

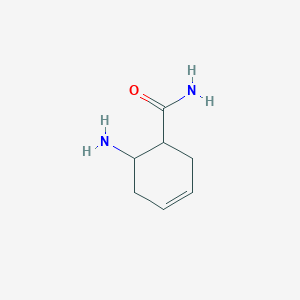
![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)
